molecular formula C9H14N4O B1479736 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2098046-77-4

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Cat. No.: B1479736
CAS No.: 2098046-77-4
M. Wt: 194.23 g/mol
InChI Key: IJEXCSXOHCLGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a pyrazole-fused tetrahydropyran derivative featuring a carboximidamide functional group. Pyrazole derivatives are renowned for their structural versatility, enabling interactions with biological targets such as enzymes and receptors . The synthesis of related tetrahydropyrano[4,3-c]pyrazole derivatives often employs domino reaction strategies, which allow efficient construction of complex fused-ring systems .

Properties

IUPAC Name

2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-13-8(9(10)11)6-5-14-4-3-7(6)12-13/h2-5H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEXCSXOHCLGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O. Its structure features a pyrano[4,3-c]pyrazole core that is crucial for its biological interactions. The compound's unique structural characteristics contribute to its potential efficacy as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study published in Pharmaceutical Biology demonstrated that pyrazole derivatives could inhibit the growth of various bacterial strains by interfering with their metabolic pathways .

Anticancer Potential

The anticancer activity of pyrazole compounds has been well-documented. This compound may exhibit similar effects due to its structural analogies with known anticancer agents. A literature review indicated that pyrazoles can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines. Given the structural features of this compound, it is hypothesized that it may possess similar anti-inflammatory effects.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. For example:

  • Enzyme Inhibition: It may inhibit enzymes related to inflammation or cancer progression.
  • Receptor Modulation: The compound could modulate receptors associated with pain and inflammation.

Case Studies

Data Tables

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide with two analogs:

Structural Modifications and Functional Groups

Compound Name (CAS) Substituents at Key Positions Functional Group Characteristics
This compound 2-Ethyl, 3-carboximidamide Carboximidamide acts as a strong electron-withdrawing group, enhancing hydrogen-bonding potential. Ethyl group increases lipophilicity.
2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide (2098090-67-4) 2-Propargyl, 3-carboximidamide Propargyl group introduces alkyne functionality, enabling potential use in click chemistry for bioconjugation. May alter pharmacokinetics due to increased reactivity.
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (2090943-60-3) 2-Ethyl, 3-methanol Methanol group increases polarity, potentially reducing membrane permeability. Likely a metabolite or intermediate in synthetic pathways.

Table 1: Key Comparative Properties

Property Target Compound Propargyl Analog (2098090-67-4) Methanol Derivative (2090943-60-3)
Lipophilicity (LogP) Moderate (ethyl group) Higher (propargyl group) Lower (polar methanol group)
Bioactivity Potential anticancer (inferred) Pharmaceutical standard Likely inactive
Synthetic Complexity High (domino reaction) Moderate (alkyne incorporation) Low (hydrolysis step)
Environmental Risk Not reported Not reported High (aquatic toxicity)

Preparation Methods

Cyclization and Functionalization via Pyrazole Building Blocks

A common approach to synthesizing fused pyrazole derivatives involves multi-step sequences starting from substituted ketones or esters, followed by amination, condensation, and cyclocondensation reactions. For example, the amination-derivatization-cyclization sequence reported by Goss et al. (2005) involves:

  • Amination of α-chloro ketones with potassium phthalimide to afford protected aminoketones.
  • Condensation with N,N-dimethylformamide dimethylacetal to form β-enaminones.
  • Cyclocondensation with hydrazine to yield pyrazole derivatives.

This method achieves moderate overall yields (~48%) and can be adapted for fused pyrazole systems.

Use of Tetrahydropyranone and Diethyl Oxalate for Ring Construction

A patented method (CN108546266B) provides a practical and efficient synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a close analog of the target compound, which can be converted to the carboximidamide derivative. The key steps include:

  • Step 1: Reaction of tetrahydropyranone with diethyl oxalate in tetrahydrofuran at low temperatures (-70 to -80 °C) using lithium bis(trimethylsilyl)amide as a base to form 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate.
  • Step 2: Treatment of the intermediate with hydrazine hydrate in glacial acetic acid to induce ring closure and formation of the pyrazole ring.
  • Step 3: Hydrolysis under mild basic conditions (lithium hydroxide in ethanol-water mixture at 40-60 °C) to yield the tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.

This method avoids harsh conditions and expensive reagents, offering a total yield of approximately 65% with high purity and suitability for scale-up.

Conversion of Carboxylic Acid to Carboximidamide

The carboximidamide group can be introduced by standard amidination reactions of the corresponding carboxylic acid or ester precursors. Typical methods involve:

  • Activation of the carboxylic acid (e.g., by conversion to acid chloride or ester).
  • Reaction with amidine derivatives or ammonium salts under controlled conditions.
  • Purification to obtain the carboximidamide functionality without degradation of the fused ring system.

Although specific detailed protocols for this conversion on the tetrahydropyrano[4,3-c]pyrazole scaffold are limited in the searched literature, analogous procedures are well-established in heterocyclic chemistry.

Comparative Table of Preparation Methods

Step/Method Reagents & Conditions Yield (%) Advantages Notes
Amination-Derivatization-Cyclization α-chloro ketone, potassium phthalimide, hydrazine ~48 Moderate yield, straightforward steps Multi-step, moderate yield
Tetrahydropyranone + Diethyl Oxalate Li bis(trimethylsilyl)amide, THF, -70 to -80 °C; hydrazine hydrate, glacial acetic acid; LiOH hydrolysis ~65 Mild conditions, high yield, scalable Avoids harsh reagents, simple purification
Carboxylic acid amidination (general) Acid chloride or ester + amidine derivatives Variable Efficient amidine installation Requires careful control to preserve ring

Research Findings and Optimization Notes

  • The use of lithium bis(trimethylsilyl)amide as a strong, non-nucleophilic base enables selective deprotonation and nucleophilic attack at low temperatures, minimizing side reactions and decomposition.
  • Hydrazine hydrate in glacial acetic acid promotes efficient cyclization to the pyrazole ring, with reaction times and temperatures optimized to maximize yield without by-products.
  • Hydrolysis with lithium hydroxide is mild enough to avoid ring opening or degradation, yielding high-purity carboxylic acid intermediates suitable for further functionalization.
  • Attempts to use ethyl diazoacetate as a starting material resulted in uncontrolled exothermic reactions and poor yields, highlighting the importance of reagent choice and reaction control.
  • The reported synthetic route avoids complicated chromatographic purification steps, relying instead on simple filtration and washing, which is advantageous for industrial-scale synthesis.

Q & A

Basic: What are the primary synthetic routes for 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide, and how are intermediates characterized?

The compound can be synthesized via multi-component one-pot reactions or stepwise condensation . A common approach involves:

  • Reacting hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde in ethanol-water under reflux (80°C) with NaHSO₄ as a catalyst. This method yields pyrano[4,3-c]pyrazole derivatives with high atom economy .
  • Intermediates (e.g., dihydropyrano[2,3-c]pyrazol-amines) are characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to validate functional groups (e.g., amidine or cyano stretches). HRMS ensures molecular ion consistency with theoretical values .

Basic: What analytical techniques are critical for structural elucidation of this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments (e.g., ethyl group splitting at δ ~1.2–1.4 ppm) and confirm the fused pyrano-pyrazole ring system via chemical shifts (e.g., pyrazole C-3 at δ ~150 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% for biological assays) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives, though limited by compound solubility .

Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity of amidine intermediates but may reduce regioselectivity. Ethanol-water mixtures (1:1) balance solubility and catalytic efficiency for one-pot syntheses .
  • Temperature Control: Maintaining 80°C minimizes side reactions (e.g., hydrolysis of the carboximidamide group). Lower temperatures (50–60°C) may improve selectivity in multi-step protocols .
  • Catalyst Screening: Brønsted acids (e.g., NaHSO₄) outperform Lewis acids (e.g., ZnCl₂) in minimizing byproducts like uncyclized hydrazones .

Advanced: How should researchers resolve contradictions in spectral data for structurally similar analogs?

  • Comparative NMR Analysis: Compare chemical shifts of analogs with known configurations (e.g., pyrazole C-5 vs. C-3 carbons) to identify misassignments .
  • Isotopic Labeling: Use 15N-labeled hydrazine to trace nitrogen incorporation in the pyrazole ring, clarifying ambiguous coupling patterns .
  • Computational Validation: Density Functional Theory (DFT) simulations predict 13C NMR shifts and optimize geometry for comparison with experimental data .

Advanced: What mechanisms underpin the biological activity of this compound, and how are interaction studies designed?

  • Target Identification: Screen against kinase or GPCR panels due to structural similarity to pyrazole-based inhibitors. Use surface plasmon resonance (SPR) to measure binding affinity (KD) .
  • Enzyme Inhibition Assays: Monitor activity of target enzymes (e.g., cyclooxygenase-2) via spectrophotometric detection of co-factor depletion .
  • Cellular Uptake Studies: Employ fluorescently tagged analogs and confocal microscopy to assess membrane permeability .

Advanced: How can researchers design robust interaction studies to evaluate protein-ligand binding dynamics?

  • Isothermal Titration Calorimetry (ITC): Quantifies binding stoichiometry (n) and enthalpy (ΔH) for carboximidamide-protein interactions .
  • Molecular Dynamics (MD) Simulations: Predict binding poses and residence times using force fields parameterized for heterocyclic systems .
  • Competitive Binding Assays: Use known inhibitors (e.g., staurosporine for kinases) to validate specificity via IC₅₀ shift analysis .

Advanced: What strategies enable comparative analysis of this compound with its structural analogs?

  • SAR Studies: Modify substituents (e.g., ethyl → cyclopropylmethyl) and assess impacts on bioactivity. For example, cyclopropyl groups enhance metabolic stability but may reduce solubility .
  • Thermodynamic Solubility Measurements: Compare analogs in PBS (pH 7.4) and simulated gastric fluid to prioritize candidates with balanced lipophilicity (logP 1–3) .
  • Crystallographic Overlays: Align X-ray structures of analogs to identify conserved binding motifs (e.g., hydrogen bonds with the carboximidamide group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Reactant of Route 2
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.